molecular formula C17H19NO3S B14166906 (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone CAS No. 883952-05-4

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone

Cat. No.: B14166906
CAS No.: 883952-05-4
M. Wt: 317.4 g/mol
InChI Key: CJOYLBYPYUUJGY-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone is a complex organic compound that features a unique combination of isoquinoline and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the isoquinoline core followed by the introduction of the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions to maximize yield and purity is essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline and thiophene derivatives, such as:

  • (6,7-dimethoxy-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone

Properties

CAS No.

883952-05-4

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(3-methylthiophen-2-yl)methanone

InChI

InChI=1S/C17H19NO3S/c1-11-5-7-22-16(11)17(19)18-6-4-12-8-14(20-2)15(21-3)9-13(12)10-18/h5,7-9H,4,6,10H2,1-3H3

InChI Key

CJOYLBYPYUUJGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC

solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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